molecular formula C8H10O4 B1366932 Ethyl 2-methyl-4-oxo-4,5-dihydrofuran-3-carboxylate CAS No. 3511-34-0

Ethyl 2-methyl-4-oxo-4,5-dihydrofuran-3-carboxylate

Cat. No. B1366932
CAS RN: 3511-34-0
M. Wt: 170.16 g/mol
InChI Key: DLCRRDMHCZRVPB-UHFFFAOYSA-N
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Description

Ethyl 2-methyl-4-oxo-4,5-dihydrofuran-3-carboxylate is a chemical compound with the molecular formula C8H10O4 . It has a molecular weight of 170.16 g/mol . The compound is solid at room temperature .


Synthesis Analysis

While specific synthesis methods for Ethyl 2-methyl-4-oxo-4,5-dihydrofuran-3-carboxylate were not found in the search results, compounds containing the furan-3-carboxylate core, such as EEO-4,5-DHC, have been used as starting materials for the synthesis of diverse analogs.


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H10O4/c1-3-11-8(10)7-5(2)12-4-6(7)9/h4,9H,3H2,1-2H3 . Its canonical SMILES representation is CCOC(=O)C1=C(OCC1=O)C .


Physical And Chemical Properties Analysis

This compound has a topological polar surface area of 52.6 Ų and contains 12 heavy atoms . It has a complexity of 252 and does not contain any hydrogen bond donors but has 4 hydrogen bond acceptors . It has a rotatable bond count of 3 .

Scientific Research Applications

Scientific Field

Cytotoxicity Studies

Scientific Field

Anti-inflammatory Activity

Scientific Field

Apoptosis Induction

Scientific Field

Furoquinolone Synthesis

Scientific Field

Material Science Applications

Scientific Field

Anti-Proliferative Activity

Scientific Field

  • Concentration-Dependent Studies: Different concentrations of the compound are used to determine the IC50 value. Results Summary: The compound significantly reduced the proliferation of HL-60 cells and induced apoptosis in a concentration-dependent manner .

Anti-Microbial Properties

Scientific Field

  • Inhibition Assays: The growth inhibition of microbes is measured to assess the compound’s efficacy. Results Summary: Some derivatives showed promising anti-microbial activity against specific bacterial strains .

Chemical Research and Development

Scientific Field

  • Analytical Techniques: Advanced techniques like NMR and mass spectrometry are used for characterization. Results Summary: The research has led to the creation of novel compounds that could be used in various industries .

Life Science Materials

Scientific Field

Perplexity and Burstiness Studies

Scientific Field

  • Analysis: The performance of these models is analyzed in various linguistic tasks. Results Summary: The studies provide insights into the behavior of language models and their application in natural language processing.

Advanced Material Synthesis

Scientific Field

  • Property Evaluation: The electronic and photonic properties of the materials are evaluated using various techniques. Results Summary: The synthesized materials exhibit improved or novel properties that could be beneficial for electronic and photonic applications.

Safety And Hazards

The compound is associated with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Various precautionary statements are also associated with this compound .

properties

IUPAC Name

ethyl 2-methyl-4-oxofuran-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O4/c1-3-11-8(10)7-5(2)12-4-6(7)9/h3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLCRRDMHCZRVPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OCC1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80485194
Record name ST51035772
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80485194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-methyl-4-oxo-4,5-dihydrofuran-3-carboxylate

CAS RN

3511-34-0
Record name ST51035772
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80485194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 2-methyl-4-oxo-4,5-dihydrofuran-3-carboxylate
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Ethyl 2-methyl-4-oxo-4,5-dihydrofuran-3-carboxylate
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Ethyl 2-methyl-4-oxo-4,5-dihydrofuran-3-carboxylate
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Ethyl 2-methyl-4-oxo-4,5-dihydrofuran-3-carboxylate
Reactant of Route 5
Ethyl 2-methyl-4-oxo-4,5-dihydrofuran-3-carboxylate
Reactant of Route 6
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Ethyl 2-methyl-4-oxo-4,5-dihydrofuran-3-carboxylate

Citations

For This Compound
1
Citations
AL Yousef, AG Smith - Journal of Chemical Education, 2022 - ACS Publications
A multistep synthesis of a novel arylidene 3(2H)-furanone has been designed and optimized for the second-year organic laboratory. The three-step sequence consists of a nucleophilic …
Number of citations: 4 pubs.acs.org

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